![molecular formula C21H34OSi B12558555 {[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane CAS No. 143158-02-5](/img/structure/B12558555.png)
{[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane is an organosilicon compound with the molecular formula C({21})H({34})OSi It is characterized by the presence of a phenyl ring substituted with a decyloxy group and an ethynyl group, which is further bonded to a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of a halogenated phenyl derivative with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of an organic solvent such as tetrahydrofuran (THF) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
{[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The phenyl ring can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or osmium tetroxide (OsO(_4)) are commonly used.
Reduction: Hydrogen gas (H(_2)) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH(_4)) are used.
Major Products
The major products formed from these reactions include carbonyl compounds, cyclohexyl derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
{[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of advanced materials, including polymers and coatings with unique properties.
Wirkmechanismus
The mechanism of action of {[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phenyl ring and decyloxy group contribute to the compound’s overall stability and reactivity, influencing its interactions with enzymes, receptors, and other molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylethynyltrimethylsilane: Similar structure but lacks the decyloxy group.
Trimethyl(phenylethynyl)silane: Another similar compound with slight structural variations.
1-Phenyl-2-(trimethylsilyl)acetylene: Similar but with different substituents on the phenyl ring.
Uniqueness
{[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane is unique due to the presence of the decyloxy group, which imparts distinct chemical and physical properties. This structural feature enhances its solubility, stability, and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
143158-02-5 |
|---|---|
Molekularformel |
C21H34OSi |
Molekulargewicht |
330.6 g/mol |
IUPAC-Name |
2-(4-decoxyphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C21H34OSi/c1-5-6-7-8-9-10-11-12-18-22-21-15-13-20(14-16-21)17-19-23(2,3)4/h13-16H,5-12,18H2,1-4H3 |
InChI-Schlüssel |
NZOWUXUOYYXMJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B12558477.png)
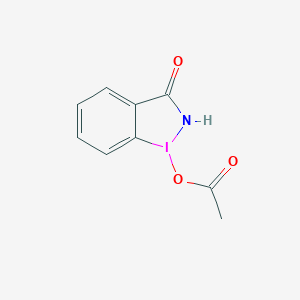
![1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B12558482.png)
![4-[(E)-(4-Butoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12558487.png)
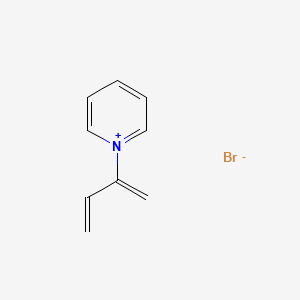

![2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide](/img/structure/B12558514.png)
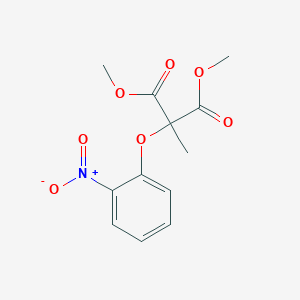

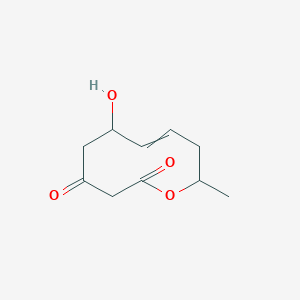
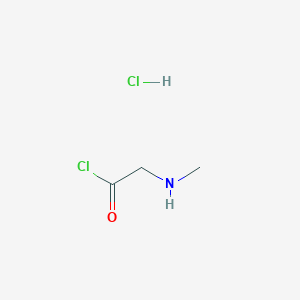

![N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide](/img/structure/B12558531.png)
![2-[(4-Methoxyphenyl)sulfanyl]-1-(4-nitrophenyl)ethan-1-one](/img/structure/B12558539.png)
